molecular formula C10H9BrF3NO2 B1395677 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide CAS No. 880652-44-8

3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

Cat. No. B1395677
M. Wt: 312.08 g/mol
InChI Key: SROCIXQQXPOPAQ-UHFFFAOYSA-N
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Description

“3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 880652-44-8 . It has a molecular weight of 312.09 .


Molecular Structure Analysis

The molecular formula of “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is C10H9BrF3NO2 . Its average mass is 312.083 Da and its monoisotopic mass is 310.976868 Da .


Physical And Chemical Properties Analysis

The compound “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” has a molecular weight of 312.09 . It should be stored in a refrigerator .

Scientific Research Applications

Pharmaceutical Chemistry

  • Summary of the Application : The compound “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is used in the synthesis of various drug molecules . Specifically, it’s used in the production of a drug called selinexor .
  • Methods of Application or Experimental Procedures : The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
  • Results or Outcomes Obtained : The result of this process is the production of the drug selinexor .

Agrochemical Industry

  • Summary of the Application : Trifluoromethylpyridines, which can be synthesized using “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
  • Methods of Application or Experimental Procedures : The synthesis of trifluoromethylpyridines involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results or Outcomes Obtained : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Organic Electroluminescent Devices

  • Summary of the Application : “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” can be used in the synthesis of phosphorous host materials for organic electroluminescent devices .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes Obtained : The result of this process is the production of phosphorous host materials for organic electroluminescent devices .

Antiviral Activity

  • Summary of the Application : Indole derivatives, which can be synthesized using “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide”, have shown potential as antiviral agents .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes Obtained : Various indole derivatives have shown antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

PDE10A Inhibition

  • Summary of the Application : “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes Obtained : The result of this process is the inhibition of PDE10A, which could have potential therapeutic applications .

Safety And Hazards

The compound “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and dust formation .

Future Directions

Trifluoromethylpyridines and their derivatives, which are structurally similar to “3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide”, are expected to have many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

properties

IUPAC Name

3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROCIXQQXPOPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)Br)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-(trifluoromethyl)benzoic acid (50 g, 186 mmol) in DCM (500 mL) at 0° C., was added Oxalyl chloride (30.7 g, 242 mmol) with catalytical amount of DMF (0.5 mL). After stirring for 30 min the reaction mixture was concentrated. To a suspension of N,O-dimethylhydroxylamine hydrochloride (23.5 g, 242 mmol) in DCM (300 mL) at 0° C. was added TEA (51 g, 500 mol). Then a solution of acid chloride in DCM (300 mL) was added slowly. After stirring for 1 h, the reaction mixture was poured into water (200 mL) with vigorous stirring, extracted with DCM (2×200 mL). The organic layers were washed with brine (50 mL), dried over anhydrous MgSO4 and then concentrated. The residue was purified by silica gel chromatography (PE/EtOAc=20/1 to 5/1) to give the title compound (47 g, yield: 81%); m/z (ES+): 312 [M+H]+.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
30.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
51 g
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-5-(trifluoromethyl)benzoic acid (5.34 g, 20 mmol) in DCM (120 mL) was added O,N-dimethylhydroxylamine hydrochloride (2.9 g, 30 mmol), HATU (9.2 g, 30 mmol) and Et3N (8.0 g, 80 mmol). The mixture was stirred at rt overnight, concentrated and purified by CC (hexane) to afford compound P30a (5.1 g, 83%) as a solid.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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